2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 88422-83-7
VCID: VC7066921
InChI: InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2
SMILES: C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C18H14N2O2
Molecular Weight: 290.322

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

CAS No.: 88422-83-7

Cat. No.: VC7066921

Molecular Formula: C18H14N2O2

Molecular Weight: 290.322

* For research use only. Not for human or veterinary use.

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione - 88422-83-7

Specification

CAS No. 88422-83-7
Molecular Formula C18H14N2O2
Molecular Weight 290.322
IUPAC Name 2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione
Standard InChI InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2
Standard InChI Key VORHKXJENRYGEN-UHFFFAOYSA-N
SMILES C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Structural Features

The systematic IUPAC name, 2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione , reflects its bipartite structure: a phthalimide group (isoindole-1,3-dione) linked via a methylene bridge to a 3,4-dihydroisoquinoline ring. X-ray crystallography confirms a planar phthalimide moiety conjugated to the partially saturated isoquinoline system, creating a rigid framework that enhances binding affinity to enzymatic targets . The molecule's topological polar surface area (49.74 Ų) and logP value (1.70) suggest moderate blood-brain barrier permeability, a critical attribute for central nervous system (CNS) therapeutics.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting Point201–203°C
Density1.32 g/cm³
Boiling Point459.7°C (predicted)
Molecular Weight290.32 g/mol
Solubility (Water)<1 mg/mL (estimated)

The compound's thermal stability (>200°C melting point) facilitates synthetic handling, while limited aqueous solubility necessitates formulation strategies for in vivo applications .

Synthetic Methodologies and Analytical Characterization

Synthesis Pathways

The primary synthesis route involves nucleophilic substitution between N-phthalimidomethyl chloride and 1,2,3,4-tetrahydroisoquinoline under inert atmosphere . Recent optimizations employ microwave-assisted synthesis at 120°C for 45 minutes, achieving yields of 78–82% with reduced byproduct formation. Key reaction parameters include:

  • Molar ratio: 1:1.2 (tetrahydroisoquinoline:phthalimidomethyl chloride)

  • Solvent: Anhydrous dichloromethane

  • Catalyst: Triethylamine (0.5 equiv)

Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields ≥95% purity, as confirmed by HPLC .

Spectroscopic Characterization

Advanced spectroscopic techniques validate structural integrity:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85–7.82 (m, 4H, phthalimide), 7.18–7.12 (m, 4H, aromatic), 4.35 (s, 2H, CH2_2), 3.72 (t, J=5.6 Hz, 2H, CH2_2-N), 2.90 (t, J=5.6 Hz, 2H, CH2_2)

  • IR (KBr): 1705 cm1^{-1} (C=O), 1610 cm1^{-1} (C=N), 1390 cm1^{-1} (C-N)

  • HRMS: m/z 291.1234 [M+H]+^+ (calculated 291.1238)

These spectral signatures provide definitive identification criteria for quality control in pharmaceutical development.

Biological Activity and Mechanism of Action

Monoamine Oxidase Inhibition

In vitro assays demonstrate potent MAO-B inhibition (IC50_{50} = 1.53 μM for 3h derivative), surpassing reference drug rasagiline (IC50_{50} = 1.68 μM) . Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing substituents (e.g., 4-F) enhance activity 6-fold versus unsubstituted analogs

  • Methoxy groups at position 4 improve selectivity for MAO-B over MAO-A (SI = 8.9)

  • Bromine substitution at position 2 decreases potency (IC50_{50} = 15.93 μM)

Molecular docking simulations show the phthalimide carbonyl oxygen forms hydrogen bonds with MAO-B's FAD cofactor (binding energy = -9.2 kcal/mol) .

Cholinesterase Inhibition

The compound exhibits dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:

EnzymeIC50_{50} (μM)Selectivity Ratio (AChE/BChE)
AChE3.94 ± 1.431:2.1
BChE8.27 ± 1.05

Notably, 4-fluoro substitution (compound 3h) achieves 96.7% AChE inhibition at 10 μM concentration , comparable to donepezil (92.4% at same dose).

Structure-Activity Relationship Analysis

Substituent Effects on Pharmacokinetics

Systematic modification of the phenethylacetamide moiety reveals critical SAR trends:

PositionSubstituentMAO-B IC50_{50} (μM)AChE IC50_{50} (μM)LogP
4-OCH3_33.35 ± 0.534.09 ± 0.611.89
3-F3.91 ± 0.603.64 ± 0.561.92
2-Br15.93 ± 1.456.18 ± 0.792.15

Meta-substitution enhances target affinity while maintaining favorable lipophilicity (LogP <2), optimizing blood-brain barrier penetration .

Conformational Dynamics

Molecular dynamics simulations (100 ns) reveal:

  • The dihydroisoquinoline ring adopts a boat conformation upon MAO-B binding

  • Torsional angle between phthalimide and isoquinoline (φ = 112.4°) facilitates π-π stacking with Tyr398

  • Solvent-accessible surface area decreases from 584 Ų (unbound) to 327 Ų (bound), indicating deep binding pocket insertion

These insights guide rational design of analogs with improved target engagement.

Therapeutic Applications and Future Directions

Oncological Applications

Preliminary data indicate:

  • 48% inhibition of glioblastoma U87MG cell proliferation at 50 μM

  • Synergy with temozolomide (combination index = 0.62)

  • Upregulation of pro-apoptotic Bax/Bcl-2 ratio (3.8-fold vs control)

Mechanistic studies implicate MAO-A-mediated generation of reactive oxygen species in cancer cell death pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator